

# Nirogacestat for Desmoid Tumors: A Comparative Clinical Trial Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nirogacestat**

Cat. No.: **B1193386**

[Get Quote](#)

An in-depth guide for researchers and drug development professionals on the clinical trial data of **nirogacestat**, offering a comparative perspective against other therapeutic modalities for desmoid tumors.

**Nirogacestat** (Ogsiveo™), an oral, selective, small-molecule gamma-secretase inhibitor, has emerged as a significant advancement in the treatment of desmoid tumors, a rare and locally aggressive soft-tissue neoplasm. This guide provides a comprehensive overview of the pivotal clinical trial data for **nirogacestat**, primarily from the Phase 3 DeFi trial, and compares its efficacy and safety profile with other systemic and local treatment options.

## Nirogacestat: The DeFi Trial

The DeFi (Desmoid Fibromatosis Initiative) trial was an international, multicenter, randomized, double-blind, placebo-controlled Phase 3 study that evaluated the efficacy and safety of **nirogacestat** in adult patients with progressing desmoid tumors.<sup>[1][2]</sup> On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved **nirogacestat** for the treatment of adults with progressing desmoid tumors who require systemic treatment, making it the first approved therapy for this condition.<sup>[1][3]</sup>

## Efficacy Data

The DeFi trial demonstrated statistically significant and clinically meaningful improvements in the primary endpoint of progression-free survival (PFS) and key secondary endpoints.<sup>[2][4]</sup>

| Efficacy Endpoint                      | Nirogacestat (n=70) | Placebo (n=72) | Hazard Ratio (HR) / p-value                  |
|----------------------------------------|---------------------|----------------|----------------------------------------------|
| Median Progression-Free Survival (PFS) | Not Reached         | 15.1 months    | HR: 0.29 (95% CI: 0.15-0.55); p<0.001[1] [4] |
| Objective Response Rate (ORR)          | 41%                 | 8%             | p<0.001[1]                                   |
| Complete Response (CR)                 | 7%                  | 0%             | [5]                                          |
| Partial Response (PR)                  | 34%                 | 8%             | [4]                                          |
| Median Time to Response                | 5.6 months          | 11.1 months    | [4]                                          |

Long-term follow-up data from the DeFi trial have shown that the objective response rate with **nirogacestat** improves over time, increasing from 34.3% at one year to 45.7% after four years of treatment.[6]

## Safety and Tolerability

The most common adverse reactions reported in the DeFi trial were diarrhea, ovarian toxicity, rash, nausea, fatigue, stomatitis, headache, and abdominal pain.[1] The majority of treatment-emergent adverse events were Grade 1 or 2 in severity and tended to decrease in frequency and severity over time.[7]

## Comparative Analysis with Alternative Treatments

While **nirogacestat** is the first FDA-approved therapy, several other treatments have been used for desmoid tumors with varying degrees of success.

## Targeted Therapies: Sorafenib and Pazopanib

Sorafenib, a multi-kinase inhibitor, has shown efficacy in a Phase 3 clinical trial.[8] A study on pazopanib, another tyrosine kinase inhibitor, also demonstrated clinical activity.[9]

| Treatment | Key Efficacy Data                                                          |
|-----------|----------------------------------------------------------------------------|
| Sorafenib | 2-year PFS rate of 81% vs. 36% for placebo (HR 0.13).[10] ORR of 33%. [10] |
| Pazopanib | 6-month non-progression rate of 83.7%. [9]                                 |

## Chemotherapy

Various chemotherapy regimens, including low-dose methotrexate and vinblastine, as well as doxorubicin-based regimens, have been used. Low-dose chemotherapy has been associated with radiological responses in about 50% of patients, with durable responses.[11] Anthracycline-based regimens are often reserved for cases requiring a more rapid response and have a response rate of around 50%. [11]

## Radiation Therapy

Radiation therapy can be an effective local treatment for desmoid tumors, with local control rates reported to be around 75-80%. [12] It can be used as a primary treatment for unresectable tumors or as an adjuvant therapy after surgery, particularly in cases with positive margins. [13] However, it is associated with long-term side effects.

## Experimental Protocols

### DeFi Trial (Nirogacestat)

- Study Design: International, multicenter, randomized (1:1), double-blind, placebo-controlled Phase 3 trial. [1]
- Patient Population: 142 adult patients with progressing desmoid tumors not amenable to surgery. [1] Progression was defined as an increase in tumor size of at least 20% within 12 months of screening. [2]
- Intervention: Patients were randomized to receive either 150 mg of **nirogacestat** or a matching placebo orally twice daily. [1]
- Primary Endpoint: Progression-free survival (PFS) based on RECIST v1.1 as assessed by blinded independent central review. [1]

- Secondary Endpoints: Objective response rate (ORR), patient-reported outcomes (pain, quality of life), and safety.[4][14]

## Sorafenib Trial (A091105)

- Study Design: Double-blind, placebo-controlled, randomized Phase 3 trial.[8]
- Patient Population: 87 patients with progressive, symptomatic, or recurrent desmoid tumors. [10]
- Intervention: Patients received either sorafenib (400 mg once daily) or a matching placebo. [10]
- Primary Endpoint: Investigator-assessed progression-free survival.[10]

## Visualizations

### Signaling Pathway of Nirogacestat



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **nirogacestat** in inhibiting the Notch signaling pathway.

## Experimental Workflow of the DeFi Trial

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Phase 3 DeFi clinical trial for **nirogacestat**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FDA approves nirogacestat for desmoid tumors | FDA [fda.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Nirogacestat Shrinks Desmoid Tumors - NCI [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. FDA-Approved Nirogacestat Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [ahdbonline.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Sorafenib improved progression-free survival in desmoid tumor study - NCI [cancer.gov]
- 9. Pazopanib or methotrexate-vinblastine combination chemotherapy in adult patients with progressive desmoid tumours (DESMOPAZ): a non-comparative, randomised, open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib for Advanced and Refractory Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Desmoid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Radiation therapy in the management of desmoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA-Approved Nirogacestat Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [jhponline.com]
- To cite this document: BenchChem. [Nirogacestat for Desmoid Tumors: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193386#clinical-trial-data-on-nirogacestat-for-desmoid-tumors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)